molecular formula C8H8BrN3O2 B8658952 3-bromo-N-cyclopropyl-5-nitropyridin-4-amine

3-bromo-N-cyclopropyl-5-nitropyridin-4-amine

Cat. No. B8658952
M. Wt: 258.07 g/mol
InChI Key: ZOBHBGYGMBUNQU-UHFFFAOYSA-N
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Patent
US07348339B2

Procedure details

To a stirred solution of the product obtained from Step 3 (2.95 g, 11.4 mmol) in glacial acetic acid (50 ml) was added iron dust (3.35 g, 60 mmol). The resulting mixture was stirred at 80° C. for 90 minutes, after which it was filtered through Celite and the liquor concentrated under vacuum. The crude product was re-dissolved in ethyl acetate, basified with sodium bicarbonate and refiltered. Th organic phase was washed with water three times, followed by twice with brine before concentrating under vacuum to give the product. Passed through a silica plug affording product as an oil, 1.65 g (63%); MS (ES+) m/e 228/230 [M+H]+.
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3.35 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([N+:12]([O-])=O)[C:7]=1[NH:8][CH:9]1[CH2:11][CH2:10]1>C(O)(=O)C.[Fe]>[Br:1][C:2]1[C:7]([NH:8][CH:9]2[CH2:11][CH2:10]2)=[C:6]([NH2:12])[CH:5]=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.95 g
Type
reactant
Smiles
BrC=1C=NC=C(C1NC1CC1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
3.35 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 80° C. for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
after which it was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the liquor concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was re-dissolved in ethyl acetate
WASH
Type
WASH
Details
Th organic phase was washed with water three times
CONCENTRATION
Type
CONCENTRATION
Details
before concentrating under vacuum
CUSTOM
Type
CUSTOM
Details
to give the product
CUSTOM
Type
CUSTOM
Details
affording product as an oil, 1.65 g (63%)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
BrC=1C(=C(C=NC1)N)NC1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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